Quantified Abrogation of Nek2 Kinase Inhibition by Ethyl and Cyano Analogs
In a direct head-to-head comparison, the replacement of the 6-ethynyl group on the purine scaffold with a 6-ethyl or 6-cyano group completely abrogates inhibitory activity against Nek2 kinase. The parent compound, 6-ethynyl-N-phenyl-7H-purin-2-amine, is a potent covalent inhibitor (IC50 = 0.15 µM). In contrast, its 6-ethyl and 6-cyano analogs show no measurable inhibition, underscoring the absolute requirement for the ethynyl warhead [1].
| Evidence Dimension | Nek2 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 6-Ethynyl-N-phenyl-7H-purin-2-amine: IC50 = 0.15 µM |
| Comparator Or Baseline | 6-Ethyl analog: No inhibition detected; 6-Cyano analog: No inhibition detected |
| Quantified Difference | >100-fold loss of potency (complete abrogation of activity) |
| Conditions | Biochemical Nek2 kinase assay at 30 µM ATP, 30-minute incubation |
Why This Matters
This demonstrates that 6-ethynyl-9H-purine is not a general purine building block but a specific precursor for a unique class of covalent inhibitors, making it an irreplaceable starting material for Nek2-focused programs.
- [1] Matheson, C. J., et al. (2020). 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase. RSC Medicinal Chemistry, 11(6), 707-731. (See Table 2 and discussion on SAR for ethyl/cyano analogs). View Source
